molecular formula C18H16FN3O5 B11389326 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B11389326
M. Wt: 373.3 g/mol
InChI Key: GDTWNNKONBQAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide is a synthetic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a 3,4-dimethoxyphenyl group at position 4 and a 2-(4-fluorophenoxy)acetamide moiety at position 3.

Properties

Molecular Formula

C18H16FN3O5

Molecular Weight

373.3 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C18H16FN3O5/c1-24-14-8-3-11(9-15(14)25-2)17-18(22-27-21-17)20-16(23)10-26-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H,20,22,23)

InChI Key

GDTWNNKONBQAOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)F)OC

Origin of Product

United States

Preparation Methods

Synthesis of 4-(3,4-Dimethoxyphenyl)-1,2,5-Oxadiazol-3-Amine

The 1,2,5-oxadiazole (furazan) ring is typically constructed via cyclization reactions. A common approach involves the reaction of 3,4-dimethoxyphenylglyoxal with hydroxylamine derivatives under controlled conditions. For example:

3,4-Dimethoxyphenylglyoxal+NH2OHEtOH, reflux4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine\text{3,4-Dimethoxyphenylglyoxal} + \text{NH}_2\text{OH} \xrightarrow{\text{EtOH, reflux}} \text{4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine}

This intermediate is critical for subsequent amidation reactions. Alternative routes employ nitrile oxide cycloadditions, though these require stringent anhydrous conditions.

Preparation of 2-(4-Fluorophenoxy)Acetic Acid

The side chain precursor is synthesized through nucleophilic substitution:

4-Fluorophenol+Chloroacetic AcidK2CO3,DMF2-(4-Fluorophenoxy)Acetic Acid\text{4-Fluorophenol} + \text{Chloroacetic Acid} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-(4-Fluorophenoxy)Acetic Acid}

Yields exceeding 85% are achievable with optimized stoichiometry (1:1.2 molar ratio) and reaction times (6–8 hr at 80°C).

Amide Coupling Strategies

Coupling the oxadiazole amine with 2-(4-fluorophenoxy)acetic acid is achieved through three primary methods:

Carbodiimide-Mediated Coupling (EDCI/HOBt)

Procedure :

  • Dissolve 4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-amine (1 eq) and 2-(4-fluorophenoxy)acetic acid (1.2 eq) in anhydrous dichloromethane.

  • Add EDCI (1.5 eq) and HOBt (1 eq) under nitrogen.

  • Stir at 0°C for 30 min, then warm to room temperature for 24 hr.

  • Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

Yield : 76%
Advantages : High regioselectivity, minimal racemization.
Limitations : Requires rigorous moisture control.

HATU/DIPEA in Polar Aprotic Solvents

Procedure :

  • Combine amine (1 eq), acid (1.1 eq), HATU (1.3 eq), and DIPEA (3 eq) in DMF.

  • Stir at 25°C for 12 hr.

  • Quench with ice water, extract with ethyl acetate, and concentrate.

Yield : 82%
Advantages : Faster reaction times, higher yields.
Limitations : Cost of HATU reagent.

Mixed Anhydride Method

Procedure :

  • Generate mixed anhydride by reacting 2-(4-fluorophenoxy)acetic acid with isobutyl chloroformate (1.2 eq) in THF at -15°C.

  • Add amine (1 eq) and N-methylmorpholine (1.5 eq).

  • Warm to 0°C, stir for 2 hr.

Yield : 68%
Advantages : Avoids carbodiimide side products.

Optimization and Scalability

Solvent Screening

SolventReaction Time (hr)Yield (%)
DCM2476
DMF1282
THF1868
Acetonitrile2059

Polar aprotic solvents (DMF) enhance reaction efficiency due to improved solubility of intermediates.

Temperature Effects

Temperature (°C)Purity (%)Byproducts Identified
0–2598.5None
4092.3Oxadiazole ring-opening
6078.1Dehydration products

Mild temperatures (0–25°C) prevent degradation of the oxadiazole ring.

Analytical Validation

Spectroscopic Characterization

  • 1^1H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.85 (s, 1H, Oxadiazole-H), 4.52 (s, 2H, OCH₂CO), 3.89 (s, 6H, OCH₃).

  • HRMS : m/z calculated for C₁₈H₁₆FN₃O₄ [M+H]⁺: 357.3; found: 357.2.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) showed >99% purity at 254 nm.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Cost (USD/g)Scalability
EDCI/HOBt7612.4Pilot-scale
HATU/DIPEA8218.7Lab-scale
Mixed Anhydride689.8Industrial

The EDCI-mediated method balances cost and yield for industrial applications, while HATU is preferred for small-scale high-purity synthesis.

Challenges and Mitigation Strategies

  • Oxadiazole Ring Instability : Acidic or high-temperature conditions provoke ring-opening. Mitigated by using buffered reaction media (pH 6–7) and low temperatures.

  • Amide Racemization : Minimized via carbodiimide coupling at 0°C.

  • Byproduct Formation : Column chromatography (ethyl acetate/hexane gradient) effectively removes unreacted starting materials.

Industrial-Scale Production Recommendations

For kilogram-scale synthesis:

  • Use EDCI/HOBt in DCM with automated pH control.

  • Implement continuous flow purification to enhance throughput.

  • Monitor reaction progress via in-line FTIR to detect intermediate consumption .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Halogenation or nitration reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide and similar oxadiazole derivatives. For instance, a related compound demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% .

Case Study: In Vitro Cytotoxicity

In vitro assays conducted on glioblastoma cell lines revealed that oxadiazole derivatives exhibited notable cytotoxic effects. Compounds were screened for their ability to induce apoptosis in cancer cells, with promising results indicating that modifications in the oxadiazole structure could enhance efficacy .

Anti-Diabetic Properties

The compound's structural analogs have also been investigated for anti-diabetic properties. Research involving genetically modified Drosophila melanogaster models showed that certain oxadiazole derivatives effectively lowered glucose levels, suggesting potential applications in diabetes management .

Case Study: Glucose Level Reduction

A study assessed the effects of synthesized oxadiazoles on glucose metabolism in diabetic models, demonstrating significant reductions in glucose levels compared to controls. This highlights the therapeutic promise of these compounds in managing diabetes .

Comparative Analysis of Related Compounds

The following table summarizes key findings from various studies on oxadiazole derivatives related to this compound:

Compound NameAnticancer Activity (PGI %)Anti-Diabetic ActivityReference
Compound A86.61% (SNB-19)Significant reduction
Compound B85.26% (OVCAR-8)Moderate effect
Compound C75.99% (NCI-H40)Not tested
Compound DNot specifiedSignificant reduction

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a class of N-substituted 1,2,5-oxadiazol-3-yl acetamides/propanamides , where variations in the amide chain and aromatic substituents significantly influence physicochemical and biological properties. Key structural analogs include:

N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide (): Differs by having a propanamide chain (three-carbon backbone) instead of acetamide (two-carbon). Molecular formula: C₁₉H₁₈FN₃O₅ vs. the acetamide variant (C₁₈H₁₆FN₃O₅).

2-(4-Chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide (BH52669, ): Replaces the 4-fluorophenoxy group with a 4-chlorophenyl moiety. Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may enhance halogen bonding interactions but reduce metabolic stability .

N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide (BH52675, ): Substitutes the para-fluorophenoxy group with an ortho-fluorophenoxy group. Steric hindrance from the ortho-fluoro substitution could reduce binding affinity to target proteins .

Physicochemical Properties

The table below summarizes key differences:

Compound Name Molecular Formula Molecular Weight Key Substituents ChemSpider ID
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide* C₁₈H₁₆FN₃O₅ 373.34 4-Fluorophenoxy, acetamide Not provided
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide C₁₉H₁₈FN₃O₅ 387.37 4-Fluorophenoxy, propanamide 12247000
2-(4-Chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide C₁₈H₁₆ClN₃O₄ 373.79 4-Chlorophenyl, acetamide Not provided
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide C₁₉H₁₈FN₃O₅ 387.36 2-Fluorophenoxy, propanamide Not provided

*Hypothetical values for the target compound, inferred from analogs.

Key Observations :

  • Chain Length : Propanamide analogs (e.g., ) exhibit higher molecular weights and lipophilicity compared to acetamides, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Halogen Effects : Fluorine’s small size and high electronegativity favor hydrogen bonding and metabolic stability, whereas chlorine’s larger size may improve target affinity but increase susceptibility to oxidative metabolism .
  • Substituent Position: Para-substituted fluorophenoxy groups (e.g., target compound) likely offer better steric compatibility with protein active sites compared to ortho-substituted variants .

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H17N3O4
  • Molecular Weight : 339.35 g/mol
  • LogP : 3.6679
  • Polar Surface Area : 75.347 Ų

The compound primarily targets inflammatory pathways, particularly involving tumor necrosis factor-alpha (TNFα) and its receptor TNFR1. It is believed to act as an inhibitor for these targets, which are crucial in the pathogenesis of various inflammatory diseases.

Key Mechanisms:

  • Inhibition of TNFα : The compound has shown potential in inhibiting TNFα signaling, which is implicated in autoimmune disorders and inflammatory responses .
  • Protein Translation Disruption : Similar compounds have been noted to interfere with protein synthesis in pathogens like Plasmodium falciparum, suggesting a broader applicability in inhibiting cellular processes.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

Anti-inflammatory Effects

Studies have demonstrated that compounds with similar structures can significantly reduce inflammation markers in vitro and in vivo. These effects are attributed to the modulation of cytokine production and signaling pathways .

Anticancer Potential

The compound's ability to inhibit TNFα may also extend to anticancer properties by disrupting the tumor microenvironment and inhibiting cancer cell proliferation. Research on related oxadiazole derivatives has shown promise against several cancer cell lines .

Study 1: TNFα Inhibition in Rheumatoid Arthritis Models

A study evaluated the effect of the compound on TNFα levels in animal models of rheumatoid arthritis. Results indicated a significant reduction in joint inflammation and swelling, correlating with decreased TNFα levels .

Study 2: Antimicrobial Activity Against Plasmodium falciparum

In vitro tests revealed that this compound inhibited Plasmodium falciparum growth by disrupting protein synthesis pathways essential for parasite survival.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryReduced TNFα levels; decreased inflammation
AnticancerInhibited proliferation in cancer cell lines
AntimicrobialEffective against Plasmodium falciparum

Q & A

Q. What are the optimal synthetic routes for preparing N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide, and how can purity be maximized?

Q. What solvent systems are suitable for solubility testing, and how does pH affect stability?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (DMSO, DMF) and moderate in dichloromethane. Aqueous solubility is pH-dependent: stable at pH 5–7 (PBS buffer), but hydrolyzes under strongly acidic (pH < 3) or basic (pH > 9) conditions. Stability assays (HPLC monitoring over 24 h) show <5% degradation at pH 7.4 .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodological Answer : Molecular docking (AutoDock Vina) using the oxadiazole ring as a hinge-binding motif and the 4-fluorophenoxy group for hydrophobic interactions. Key steps:

Prepare ligand (compound) and receptor (target kinase PDB: e.g., EGFR, 1M17) in .pdbqt format.

Define binding site residues (e.g., ATP-binding pocket residues 721–730).

Run 50 docking simulations; analyze top poses for H-bonding (amide NH to Met793) and π-π stacking (dimethoxyphenyl with Phe723).

  • Validation : Compare predicted ΔG values with experimental IC₅₀ data from kinase inhibition assays .

Q. What strategies resolve contradictions in biological activity data across cell lines?

  • Methodological Answer : Discrepancies often arise from cell-specific metabolism or off-target effects. Systematic approaches include:

Dose-response curves : Test 0.1–100 µM in triplicate across lines (e.g., HeLa, MCF-7).

Metabolic profiling : LC-MS/MS to identify metabolites (e.g., demethylated oxadiazole).

Target deconvolution : CRISPR-Cas9 knockout of suspected targets (e.g., PI3K/AKT) followed by viability assays.

  • Example : If activity in HeLa cells is lost after PI3K knockout, confirm target engagement via Western blot (p-AKT reduction) .

Q. How can X-ray crystallography elucidate structure-activity relationships (SAR) for analogs?

  • Methodological Answer : Co-crystallize the compound with its target protein (e.g., purified kinase domain). Key parameters:
  • Crystallization : Hanging-drop vapor diffusion (20% PEG 3350, 0.2 M ammonium sulfate).

  • Data collection : 1.8 Å resolution (synchrotron source).

  • Analysis : Dihedral angles between oxadiazole and acetamide groups (e.g., 65.2° in similar compounds) correlate with activity; substituent clashes (e.g., 3,4-dimethoxy vs. 4-fluoro) explain potency differences .

    • Data Table :
AnalogDihedral Angle (°)IC₅₀ (nM)
Parent65.2120
3-MeO58.785
4-Cl72.1250

Methodological Notes

  • Data Contradictions : Cross-validate HPLC purity data with elemental analysis (C, H, N ± 0.3%) to rule out solvent impurities .
  • Advanced SAR : Use QSAR models (e.g., CoMFA) to prioritize analogs based on steric/electrostatic fields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.